(2R,5S)-tert-Butyl 4-(4-cyano-3-(trifluoromethyl)phenyl)-2,5-dimethylpiperazine-1-carboxylate
Description
(2R,5S)-tert-Butyl 4-(4-cyano-3-(trifluoromethyl)phenyl)-2,5-dimethylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a piperazine ring, a cyano group, and a trifluoromethyl group[_{{{CITATION{{{1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 ...{{{CITATION{{{_2{YM-580 - Drug Targets, Indications, Patents - Synapse - Patsnap](https://synapse.patsnap.com/drug/f71e5433543443faa52e5f8a69a4b505).
Properties
IUPAC Name |
tert-butyl (2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-12-11-25(17(26)27-18(3,4)5)13(2)10-24(12)15-7-6-14(9-23)16(8-15)19(20,21)22/h6-8,12-13H,10-11H2,1-5H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUQETXTBKMLAE-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of a suitable amine with a trifluoromethylated phenyl compound under controlled conditions[_{{{CITATION{{{1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 .... The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct stereochemistry[{{{CITATION{{{_1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and yield. Large-scale reactors and advanced purification techniques would be employed to achieve the desired purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or cyanides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: The compound has been investigated for its potential use in treating conditions such as prostate cancer, given its antiandrogenic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
Bicalutamide: Unlike bicalutamide, this compound does not significantly affect serum testosterone levels while still providing potent antiandrogenic effects.
Other AR Antagonists: This compound may offer advantages in terms of selectivity and potency compared to other nonsteroidal androgen receptor antagonists.
Comparison with Similar Compounds
Bicalutamide
Flutamide
Nilutamide
Enzalutamide
This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
